(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE
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Overview
Description
(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE is an organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction between (E)-3-phenylprop-2-enoyl chloride and 4-aminobiphenyl under basic conditions to form the intermediate amide.
Coupling Reaction: The intermediate amide is then coupled with (E)-3-phenylprop-2-enoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenylprop-2-enamide: A simpler analog with similar structural features.
N-phenylprop-2-enamide: Another analog with a different substitution pattern on the amide group.
Uniqueness
(2E)-3-PHENYL-N-{4'-[(2E)-3-PHENYLPROP-2-ENAMIDO]-[1,1'-BIPHENYL]-4-YL}PROP-2-ENAMIDE is unique due to its extended conjugation and multiple aromatic rings, which enhance its stability and reactivity compared to simpler analogs.
Properties
IUPAC Name |
(E)-3-phenyl-N-[4-[4-[[(E)-3-phenylprop-2-enoyl]amino]phenyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N2O2/c33-29(21-11-23-7-3-1-4-8-23)31-27-17-13-25(14-18-27)26-15-19-28(20-16-26)32-30(34)22-12-24-9-5-2-6-10-24/h1-22H,(H,31,33)(H,32,34)/b21-11+,22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYJJAFCADZFOP-XHQRYOPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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